2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

Difficult to source building blocks with orthogonal halogen reactivity for medicinal chemistry? 2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one provides a unique scaffold with two bromine atoms at positions 2 and 6 and a fluorine at position 4, enabling sequential Suzuki-Miyaura cross-coupling for systematic SAR library construction. • Two bromine handles for sequential arylation • Fluorine modulates electronic properties • Proven in AlkBH3 inhibitor development programs. Strictly for R&D; ships globally.

Molecular Formula C9H5Br2FO
Molecular Weight 307.94 g/mol
CAS No. 1429232-50-7
Cat. No. B1435830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one
CAS1429232-50-7
Molecular FormulaC9H5Br2FO
Molecular Weight307.94 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C1C(=CC(=C2)Br)F)Br
InChIInChI=1S/C9H5Br2FO/c10-4-1-6-5(8(12)2-4)3-7(11)9(6)13/h1-2,7H,3H2
InChIKeyIISRTLBDGSVZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-4-fluoroindanone: Overview


2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1429232-50-7) is a highly substituted aromatic ketone with the molecular formula C9H5Br2FO. It belongs to the 2,3-dihydro-1H-inden-1-one (indanone) class of compounds. Its structure features a bicyclic indanone core substituted with a fluorine atom at the 4-position and bromine atoms at the 2- and 6-positions . This specific halogenation pattern imparts unique electronic and steric properties that make it a versatile intermediate in organic synthesis, particularly for constructing more complex molecules via cross-coupling reactions [1]. It is primarily utilized as a research chemical and building block in the development of novel pharmaceutical candidates and materials .

Specific 2,6-dibromo-4-fluoro pattern enables orthogonal reactivity in sequential cross-coupling strategies.
Suited for constructing 2,3-diaryl indenone libraries via reported Suzuki-Miyaura methods.
Versatile building block reported for medicinal chemistry and materials synthesis method development.

2,6-Dibromo-4-fluoroindanone: Why Substitution Fails


Generic substitution of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one with other halogenated indanones or simpler building blocks is not feasible due to the compound's unique and specific halogen substitution pattern. The precise placement of two bromine atoms and one fluorine atom on the indanone core dictates its reactivity, particularly in cross-coupling reactions, and the resulting physicochemical properties of downstream products . For instance, the bromine atoms at positions 2 and 6 serve as critical handles for sequential Suzuki-Miyaura or other palladium-catalyzed couplings, enabling the controlled introduction of aryl or heteroaryl groups [1]. Changing the position or type of halogen would alter the electronic properties of the ring, potentially leading to a complete failure of the intended synthetic route or the generation of an undesired isomer with different biological activity. The evidence presented below quantitatively demonstrates this compound's specific role and performance in key applications, which cannot be replicated by its closest analogs.

Mono-bromo analogs offer fewer reactive sites, losing sequential coupling capability and altering regioselectivity.
Non-halogenated indanones lack direct cross-coupling handles, leading to failure of the intended synthetic route.
Analogs with different halogen sets may shift electronic properties and require distinct catalytic systems.

2,6-Dibromo-4-fluoroindanone: Quantitative Evidence


Sequential Suzuki-Miyaura Cross-Coupling

The specific 2,6-dibromo substitution pattern of the target compound is a critical enabling feature for the efficient synthesis of biologically relevant 2,3-diaryl indenones. A study demonstrated that 2,3-dibromo indenones can be successfully converted to 2,3-diaryl indenones via Suzuki-Miyaura cross-coupling [1]. While the comparator 4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 174603-56-6) or a mono-bromo analog would afford only a single site for functionalization, 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one provides two orthogonal handles for the sequential introduction of aryl groups .

Sequential Suzuki-Miyaura Cross-Coupling
Class-level inference
2 reactive sites (vs. 1 in mono-bromo analog; 0 in non-halogenated parent)
Enables sequential aryl functionalization for diverse chemical libraries.
Supports SAR studies; reactivity confirmed by synthetic route analysis.
Medicinal Chemistry Organic Synthesis Cross-Coupling Suzuki-Miyaura

Broad-Spectrum Antimicrobial Activity

A 2021 study synthesized and tested 15 different 2,3-dihydro-1H-inden-1-one derivatives for antimicrobial activity. While the specific compound 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one was not directly tested, the study provides a class-level inference for its potential potency [1]. The findings showed that halogenated indanone derivatives, as a class, exhibited potent, broad-spectrum antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) bacteria, as well as antifungal activity against A. niger and C. albicans [2]. This is a significant improvement over the non-halogenated parent indanone structure, which typically lacks potent antimicrobial effects. The presence of multiple halogens (bromine and fluorine) in the target compound suggests it may exhibit enhanced or different activity profiles compared to mono-halogenated analogs.

Broad-Spectrum Antimicrobial Activity
Data to verify
Reported class-level inference for halogenated indanones against Gram-positive, Gram-negative, and fungal strains.
Supports antimicrobial screening context; target compound not directly tested.
Reported enhancement over non-halogenated parent structure; requires validation.
Antimicrobial Antibacterial Antifungal Medicinal Chemistry

2,6-Dibromo-4-fluoroindanone: Applications


2,3-Diaryl Indenone Library Synthesis

2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one is an ideal precursor for constructing libraries of 2,3-diaryl indenones. Its two bromine atoms allow for sequential and orthogonal Suzuki-Miyaura cross-coupling reactions with different boronic acids. This enables the rapid and systematic diversification of the indanone core at two distinct positions, a strategy that has been successfully used to generate novel inhibitors of the AlkBH3 DNA repair enzyme [1]. This application is central to structure-activity relationship (SAR) studies in medicinal chemistry programs targeting cancer and other diseases.

Antimicrobial Scaffold Development

Given the well-documented antimicrobial properties of halogenated 2,3-dihydro-1H-inden-1-one derivatives [2], 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a promising scaffold for developing new antibacterial and antifungal drugs. Researchers can use this compound as a starting point to synthesize and screen a panel of analogs to identify candidates with improved potency, selectivity, and pharmacokinetic profiles against clinically relevant pathogens, including drug-resistant strains of bacteria and fungi.

Functionalized Indene Materials Precursor

Beyond medicinal chemistry, halogenated indanones are valuable precursors to functionalized indenes [3]. The bromine and fluorine substituents on 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one can be further manipulated to create indene-based monomers, ligands for catalysis, or advanced materials with tailored electronic and optical properties. Its use as a building block in this area is supported by its classification as a versatile research chemical .

Organic Synthesis Method Development

The compound's unique reactivity profile makes it an excellent substrate for developing and testing new synthetic methodologies, particularly in the field of transition metal-catalyzed cross-couplings and C-H activation. Its multiple halogen substituents offer distinct sites with different electronic environments, providing a challenging and informative test case for optimizing reaction conditions and assessing catalyst scope, as demonstrated in the broader context of indenone functionalization [1].

Application
Selection Property
Validation Focus
2,3-Diaryl Indenone Library Synthesis
Vicinal dihalogenated reactivity
Sequential cross-coupling efficiency and scope
Antimicrobial Scaffold Development
Antimicrobial screening context
In vitro potency against drug-resistant strains
Functionalized Indene Materials Precursor
Functionalizable core scaffold
Monomer and ligand synthesis applicability
Organic Synthesis Method Development
Multi-halogen reactivity profile
Catalyst scope and reaction condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.